Isoform Selectivity: PKC-ζ Inhibition vs. PKC-ι in Kinase Assays
ζ-Stat exhibits a marked isoform selectivity, inhibiting PKC-ζ with an IC50 of 5 μM while demonstrating minimal activity against PKC-ι (only 13% inhibition at 20 μM) . This contrasts with non-selective PKC inhibitors such as staurosporine, which inhibits multiple PKC isoforms at sub-nanomolar concentrations without discrimination [1].
| Evidence Dimension | Isoform selectivity: PKC-ζ vs PKC-ι inhibition |
|---|---|
| Target Compound Data | IC50 = 5 μM (PKC-ζ); 13% inhibition (PKC-ι at 20 μM) |
| Comparator Or Baseline | Staurosporine: IC50 ≈ 10^-9 M for multiple PKC isoforms |
| Quantified Difference | ζ-Stat shows >4-fold selectivity window based on 13% residual activity at 4x IC50 |
| Conditions | In vitro kinase activity assay |
Why This Matters
This selectivity ensures that experimental outcomes are specifically attributable to PKC-ζ inhibition rather than off-target effects on related isoforms, reducing data misinterpretation.
- [1] Gescher A. Staurosporine analogues — pharmacological toys or useful therapeutics? Pharmacol Ther. 2000; 88(2): 155-166. View Source
